molecular formula C8H9N3 B1427250 2-Methylimidazo[1,2-a]pyridin-7-amine CAS No. 1375110-97-6

2-Methylimidazo[1,2-a]pyridin-7-amine

Cat. No.: B1427250
CAS No.: 1375110-97-6
M. Wt: 147.18 g/mol
InChI Key: VWVRRNUIGQUURB-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused bicyclic system with an imidazole ring and a pyridine ring, making it a valuable scaffold in various chemical and biological applications .

Mechanism of Action

Target of Action

2-Methylimidazo[1,2-a]pyridin-7-amine is a derivative of imidazo[1,2-a]pyridine, which has been shown to possess a broad range of biological activity Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions , suggesting potential targets could be metal ions in biological systems.

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activities . These effects suggest a complex interaction with multiple targets, leading to various changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities associated with imidazo[1,2-a]pyridine derivatives , it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as modulation of immune response, inflammation, cell proliferation, and others.

Pharmacokinetics

The compound is predicted to have high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.55 , which could influence its distribution within the body.

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to possess antimicrobial properties . For instance, 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide, a related compound, showed antimicrobial properties against Staphylococcus aureus .

Action Environment

It’s worth noting that the synthesis of imidazo[1,2-a]pyridines can be influenced by environmental factors such as temperature and solvent conditions . These factors could potentially influence the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyridin-7-amine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. This reaction typically requires acidic or basic conditions and can be catalyzed by Lewis acids or bases .

Another approach involves the multicomponent reaction of 2-aminopyridine, an aldehyde, and an isocyanide, leading to the formation of the imidazo[1,2-a]pyridine scaffold. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

2-Methylimidazo[1,2-a]pyridin-7-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity .

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-11-3-2-7(9)4-8(11)10-6/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVRRNUIGQUURB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375110-97-6
Record name 2-methylimidazo[1,2-a]pyridin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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